

3-Fluoro-2-hydroxypropanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypropanoic acid

Cat. No.: B3052655

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-2-hydroxypropanoic Acid**

Introduction

3-Fluoro-2-hydroxypropanoic acid, also known as β -fluorolactic acid, is a fluorinated derivative of lactic acid. The introduction of a fluorine atom can significantly alter the chemical and biological properties of organic molecules, making this compound a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identifiers

3-Fluoro-2-hydroxypropanoic acid is a three-carbon carboxylic acid with a hydroxyl group on the second carbon and a fluorine atom on the third carbon.

Key Identifiers:

Identifier	Value
IUPAC Name	3-fluoro-2-hydroxypropanoic acid[1]
Molecular Formula	C ₃ H ₅ FO ₃ [1]
CAS Number	433-47-6[1]
InChI	InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)[1]
InChIKey	UYIAUFVPRSSBGY-UHFFFAOYSA-N[1]
SMILES	C(C(C(=O)O)O)F[1]
Synonyms	3-fluorolactic acid, β-fluorolactic acid[1]

Physicochemical Properties

The physicochemical properties of **3-fluoro-2-hydroxypropanoic acid** are summarized in the table below. It is important to note that some properties may be reported for specific enantiomers, such as the (2R)-enantiomer.

Property	Value	Source
Molecular Weight	108.07 g/mol	[1]
Boiling Point	297.70 °C	(for (2R)-enantiomer)[2]
Flash Point	133.80 °C	(for (2R)-enantiomer)[2]
XLogP3	-0.5	[1]
Storage Temperature	2°C - 8°C	(for (2R)-enantiomer)[2]

Experimental Protocols

Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic acid

A biocatalytic method for the synthesis of the isomeric 2-fluoro-3-hydroxypropionic acid has been reported, which provides an environmentally friendly alternative to chemical synthesis.^[3] ^[4] This method utilizes engineered E. coli.

Methodology:

- **Bacterial Strain:** E. coli co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).^[3]^[4]
- **Reaction Conditions:** The whole-cell transformation is conducted in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).^[3]
- **Substrate and Cofactors:** The reaction mixture contains 2-fluoro malonate (2-FMA) as the substrate, along with necessary cofactors such as NADPH, ATP, and CoA.^[3]
- **Incubation:** The reaction is carried out at 30°C with shaking for 24 hours.^[3]^[4]
- **Product Formation:** The engineered enzymes catalyze the conversion of 2-fluoro malonate to 2-fluoro-3-hydroxypropionic acid.
- **Analysis:** The product formation can be monitored and quantified using techniques like HPLC-MS and ¹⁹F-NMR.^[3]

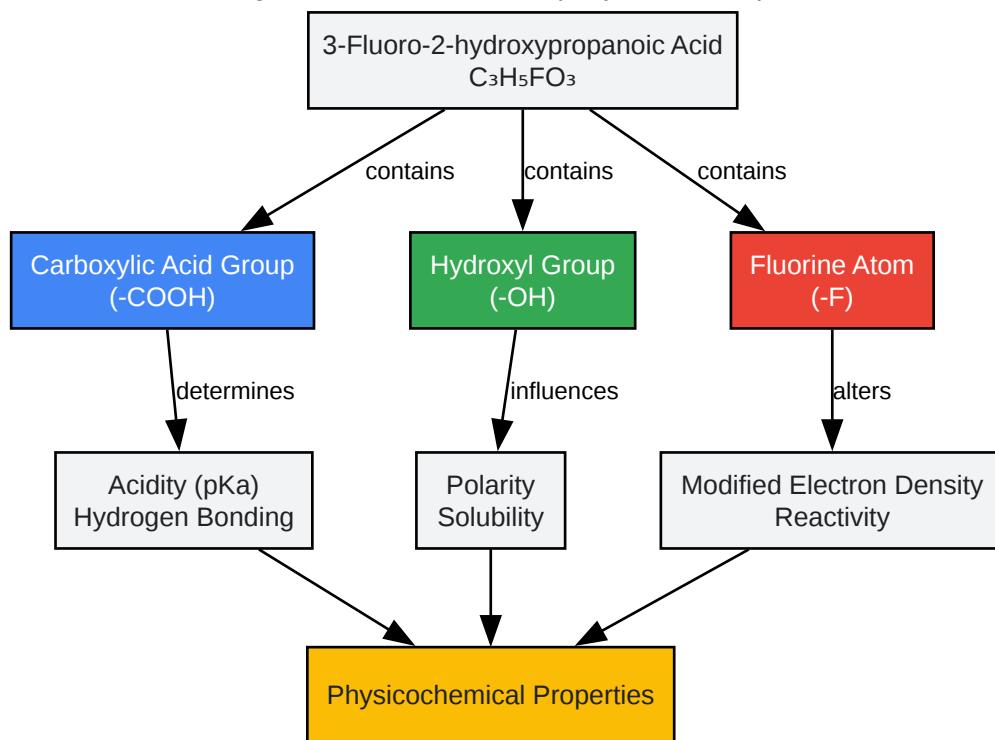
General Analytical Techniques

Standard analytical techniques are employed for the characterization of **3-fluoro-2-hydroxypropanoic acid**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the chemical structure. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For the related propanoic acid, the methyl protons typically appear as a triplet, the methylene protons as a quartet, and the carboxylic acid proton as a singlet.^[5] The presence of the fluorine atom in **3-fluoro-2-hydroxypropanoic acid** will introduce further splitting (H-F coupling). ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.^[6]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions would include a broad O-H stretch from the carboxylic acid and alcohol (typically in the $2500\text{-}3300\text{ cm}^{-1}$ region), and a strong C=O stretch from the carbonyl group (around $1700\text{-}1725\text{ cm}^{-1}$).^[7] The C-F bond also has a characteristic stretching vibration, typically in the $1000\text{-}1400\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This data helps in confirming the molecular formula and structural features.

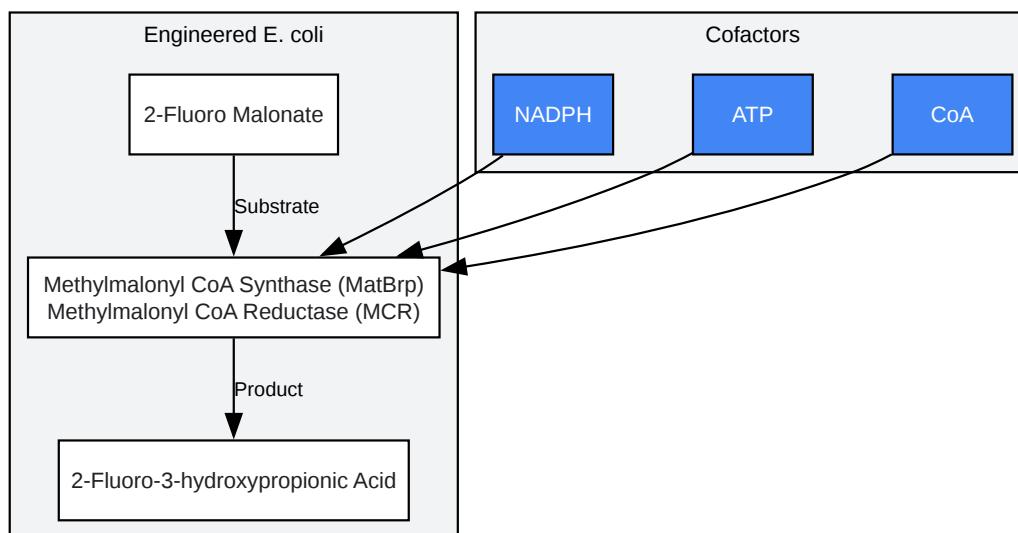
Biological Activity and Signaling Pathways


Currently, there is limited information in the public domain regarding the specific biological activities and signaling pathways of **3-fluoro-2-hydroxypropanoic acid**. However, its structural similarity to lactic acid, a key molecule in metabolism, suggests that it could potentially interact with biological systems.

The isomeric compound, 2-fluoro-3-hydroxypropionic acid, has been identified as a substrate for the synthesis of other fluorinated compounds, such as the biopolymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).^{[3][4]} This suggests a potential application in the development of novel biomaterials.

Visualizations

Logical Relationship of 3-Fluoro-2-hydroxypropanoic Acid


Figure 1. Structural and Property Relationships

[Click to download full resolution via product page](#)

Caption: Structural features and their influence on properties.

Biocatalytic Synthesis Workflow

Figure 2. Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic Acid

[Click to download full resolution via product page](#)

Caption: Workflow of biocatalytic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-2-hydroxypropanoic acid | C₃H₅FO₃ | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-3-Fluoro-2-hydroxypropanoic acid | 3130-92-5 | DAA13092 [biosynth.com]
- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Fluoro-3-hydroxypropanoic acid | $\text{C}_3\text{H}_5\text{FO}_3$ | CID 10329261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. docbrown.info [docbrown.info]
- To cite this document: BenchChem. [3-Fluoro-2-hydroxypropanoic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com